molecular formula C15H14ClNOS B2984266 (E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one CAS No. 1361024-63-6

(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one

Cat. No. B2984266
CAS RN: 1361024-63-6
M. Wt: 291.79
InChI Key: UKFBUUDVLQPDEA-VMPITWQZSA-N
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Description

(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, also known as CTDP, is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

Nonlinear Optical Properties

The compound has been investigated for its third-order nonlinear optical properties. Studies using the single beam Z-scan technique with a continuous wave diode laser at 635 nm revealed significant potential for optical application due to its nonlinear refractive index and nonlinear susceptibility (Ng et al., 2019).

Crystal Growth and Characterization

(E)-1-(5-Chlorothiophen-2-yl)-3-(4-(Dimethylamino)Phenyl)Prop-2-En-1-One has been synthesized using the Claisen Schmidt condensation reaction method. Its crystal structure was analyzed by X-ray diffraction, revealing that the compound crystallizes in a monoclinic crystal system. The material exhibits transparency in the entire visible region and has been found to have a refractive index determined using Brewster’s angle method (Shruthi et al., 2019).

Fluorescence and Hirshfeld Surface Analysis

The compound's fluorescence spectrum suggests its utility as a new green light-emitting material. A Hirshfeld surface analysis was conducted to understand the intermolecular interactions and lattice energies. Density Functional Theory (DFT) calculations provided insights into its molecular electrostatic potential, which is crucial for identifying sites for electrophilic and nucleophilic attacks (Shruthi et al., 2019).

Potential in Optical Devices

The compound has demonstrated a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential uses in optical devices like optical limiters (Rahulan et al., 2014).

Molecular Docking and Antioxidant Activity

Molecular docking studies have shown significant interactions between the compound and specific enzyme residues, indicating potential antioxidant properties. This correlation with in vitro antioxidant results demonstrates the compound's therapeutic potential (Prabakaran et al., 2021).

properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFBUUDVLQPDEA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one

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